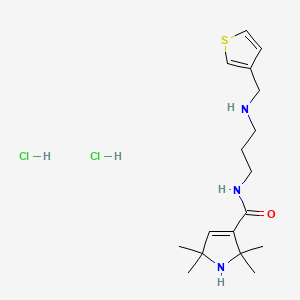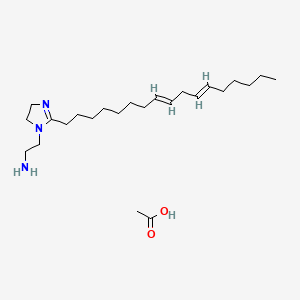
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group and a tetrachlorozincate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This includes maintaining low temperatures during the diazotization step to prevent decomposition of the diazonium salt.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives.
Coupling Reactions: Azo dyes with various substituents depending on the coupling partner.
Reduction Reactions: The corresponding aniline derivative.
Aplicaciones Científicas De Investigación
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The tetrachlorozincate anion stabilizes the diazonium cation and can also participate in coordination chemistry, potentially affecting the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium: Lacks the tetrachlorozincate anion.
2-chloro-5-methoxy-4-(pyridin-2-ylamino)aniline: Precursor to the diazonium compound.
Tetrachlorozincate Complexes: Other diazonium salts complexed with tetrachlorozincate.
Uniqueness
The presence of both the diazonium group and the tetrachlorozincate anion in 2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) makes it unique
Propiedades
Número CAS |
84812-59-9 |
|---|---|
Fórmula molecular |
C24H20Cl6N8O2Zn |
Peso molecular |
730.6 g/mol |
Nombre IUPAC |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H10ClN4O.4ClH.Zn/c2*1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;;;;;/h2*2-7H,1H3,(H,15,16);4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
LMHPLJABFAXBGL-UHFFFAOYSA-J |
SMILES canónico |
COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


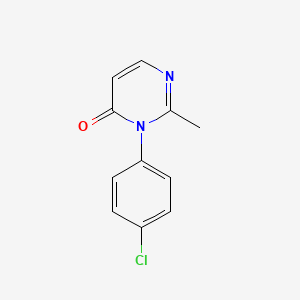

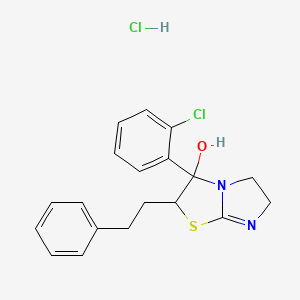
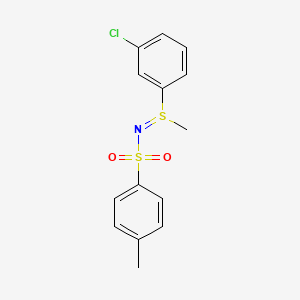

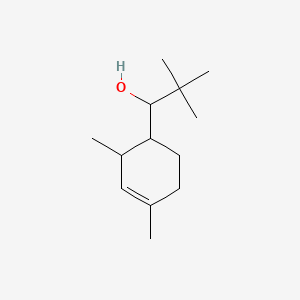

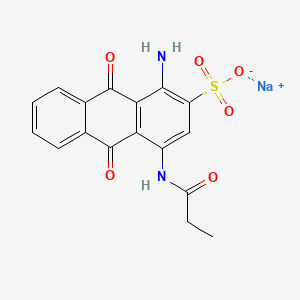
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

